molecular formula C17H36N2O B3336344 Hexadecylurea CAS No. 2409-15-6

Hexadecylurea

Cat. No.: B3336344
CAS No.: 2409-15-6
M. Wt: 284.5 g/mol
InChI Key: NKOHYPZTBAEGGO-UHFFFAOYSA-N
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Description

Hexadecylurea, also known as 1-Hexadecylurea, is an organic compound with the molecular formula C₁₇H₃₆N₂O. It is a long-chain alkyl derivative of urea, where the hexadecyl group is attached to the nitrogen atom of the urea molecule. This compound is known for its surfactant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexadecylurea can be synthesized through the reaction of hexadecylamine with urea. The reaction typically involves heating hexadecylamine with urea at elevated temperatures to facilitate the formation of this compound. The reaction can be represented as follows:

C16H33NH2+CO(NH2)2C16H33NHCONH2+NH3\text{C}_{16}\text{H}_{33}\text{NH}_2 + \text{CO(NH}_2\text{)}_2 \rightarrow \text{C}_{16}\text{H}_{33}\text{NHCONH}_2 + \text{NH}_3 C16​H33​NH2​+CO(NH2​)2​→C16​H33​NHCONH2​+NH3​

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The reaction is typically carried out in a solvent such as ethanol or benzene to dissolve the reactants and facilitate the reaction. The product is then purified through recrystallization.

Chemical Reactions Analysis

Types of Reactions: Hexadecylurea can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form hexadecylamine and carbon dioxide.

    Oxidation: this compound can be oxidized to form hexadecanoic acid and urea.

    Substitution: The hexadecyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as halides or alkoxides.

Major Products:

    Hydrolysis: Hexadecylamine and carbon dioxide.

    Oxidation: Hexadecanoic acid and urea.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

Hexadecylurea has several applications in scientific research, including:

    Surfactant Research: Due to its surfactant properties, this compound is used in studies related to micelle formation and surface tension reduction.

    Material Science: It is used in the preparation of monolayers and thin films for studying surface interactions and properties.

    Biological Studies: this compound is used in research related to cell membrane interactions and permeability.

    Industrial Applications: It is used in the formulation of detergents, emulsifiers, and other surfactant-based products.

Mechanism of Action

The mechanism of action of hexadecylurea is primarily related to its surfactant properties. The long hydrophobic hexadecyl chain interacts with hydrophobic surfaces, while the hydrophilic urea group interacts with water molecules. This dual interaction allows this compound to reduce surface tension and form micelles, which can encapsulate hydrophobic substances and enhance their solubility in water.

Comparison with Similar Compounds

    Octadecylurea: Similar structure with an octadecyl group instead of a hexadecyl group.

    Dodecylurea: Similar structure with a dodecyl group instead of a hexadecyl group.

    Hexadecanamide: Similar long-chain structure but with an amide group instead of a urea group.

Hexadecylurea’s unique properties make it a valuable compound in various scientific and industrial applications, particularly in the field of surfactants and material science.

Properties

IUPAC Name

hexadecylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17(18)20/h2-16H2,1H3,(H3,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOHYPZTBAEGGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10946925
Record name N-Hexadecylcarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10946925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2409-15-6
Record name NSC16073
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16073
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Hexadecylcarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10946925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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